molecular formula C17H16ClNO2 B2816154 4-(4-Chlorobenzoyl)-2-phenylmorpholine CAS No. 922341-51-3

4-(4-Chlorobenzoyl)-2-phenylmorpholine

Cat. No. B2816154
CAS RN: 922341-51-3
M. Wt: 301.77
InChI Key: IYGFAANHOAXYFN-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-2-phenylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as CBPM and has a molecular formula of C20H17ClNO2. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthetic Chemistry Applications

Research on compounds structurally related to 4-(4-Chlorobenzoyl)-2-phenylmorpholine often focuses on synthetic methodologies and the development of new chemical entities. For instance, the study by Foks et al. (2014) explores the synthesis and characterization of novel N-alkylamine- and N-cycloalkylamine-derived compounds, including the utilization of acid chlorides like 4-chlorobenzoyl for arylcarbonyl derivatives (Foks, Pancechowska-Ksepko, & Gobis, 2014). This research highlights the versatility of chlorobenzoyl compounds in synthesizing heterocyclic derivatives, which could be inferred for applications in designing and developing new molecules with potential pharmacological activities.

Environmental Biodegradation

The degradation of chlorobenzoyl compounds, sharing a functional group with 4-(4-Chlorobenzoyl)-2-phenylmorpholine, is a significant area of research, particularly in the context of environmental pollution and remediation. Arensdorf and Focht (1995) investigated the microbial degradation of 4-chlorobiphenyl by Pseudomonas cepacia P166, which produces 4-chlorobenzoate as a central intermediate. This study provides insights into the microbial pathways that could potentially degrade similar chlorobenzoyl-containing compounds, highlighting the environmental fate and biodegradability of such chemicals (Arensdorf & Focht, 1995).

Photodecomposition Studies

Research on the photodecomposition of chlorobenzoic acids by Crosby and Leitis (1969) demonstrates the environmental breakdown of chlorobenzoyl compounds under UV light, leading to the formation of less harmful products. Such studies are crucial for understanding the photolytic pathways that could potentially apply to the degradation of 4-(4-Chlorobenzoyl)-2-phenylmorpholine in environmental settings (Crosby & Leitis, 1969).

Mechanism of Action

Target of Action

The primary target of 4-(4-Chlorobenzoyl)-2-phenylmorpholine is 4-chlorobenzoyl CoA ligase , an enzyme found in various bacterial species . This enzyme plays a crucial role in the degradation of 4-chlorobenzoate, a breakdown product of some polychlorinated biphenyls (PCBs), which are toxic and resistant to degradation .

Mode of Action

4-(4-Chlorobenzoyl)-2-phenylmorpholine interacts with its target, 4-chlorobenzoyl CoA ligase, by binding to it. This binding triggers a series of biochemical reactions that lead to the degradation of 4-chlorobenzoate . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound is involved in the 4-chlorobenzoate degradation pathway . When 4-(4-Chlorobenzoyl)-2-phenylmorpholine binds to 4-chlorobenzoyl CoA ligase, it initiates the degradation of 4-chlorobenzoate. This process involves the transformation of 4-chlorobenzoate into 4-chlorobenzoyl CoA, which is then dehalogenated to form 4-hydroxybenzoyl CoA . These reactions play a central role in the microbial mineralization of chlorinated aromatic compounds .

Pharmacokinetics

The compound’s molecular weight (17501) and chemical formula (C7H4Cl2O) have been reported . These properties could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of 4-(4-Chlorobenzoyl)-2-phenylmorpholine results in the degradation of 4-chlorobenzoate, a toxic and persistent environmental pollutant . This degradation process helps in the detoxification and removal of 4-chlorobenzoate from the environment, contributing to the bioremediation of polluted sites .

Action Environment

The action of 4-(4-Chlorobenzoyl)-2-phenylmorpholine is influenced by various environmental factors. For instance, the pH, temperature, and concentration of 4-chlorobenzoate can affect the efficiency of 4-chlorobenzoate degradation . Furthermore, the presence of other halobenzoates can also impact the specificity and activity of 4-chlorobenzoyl CoA ligase .

properties

IUPAC Name

(4-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(20)19-10-11-21-16(12-19)13-4-2-1-3-5-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGFAANHOAXYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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